molecular formula C10H11NO2S B2705896 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2225141-61-5

1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2705896
CAS No.: 2225141-61-5
M. Wt: 209.26
InChI Key: MTHVGOHPFBEPEU-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol This compound features a bicyclo[211]hexane ring system fused with a thiazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[2.1.1]hexane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the thiazole ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated precursor.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods:

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole and bicyclo[2.1.1]hexane rings.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
  • 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
  • 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-4-carboxylic acid

Comparison:

1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the specific positioning of the thiazole ring and the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(1,3-thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHVGOHPFBEPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-61-5
Record name 1-(1,3-thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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